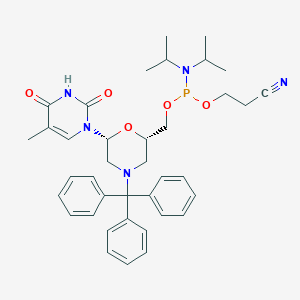

N-Trityl-morpholino-T-5'-O-phosphoramidite

説明

Overview of Nucleic Acid Mimetics and Antisense Oligonucleotides in Chemical Biology Research

Nucleic acid mimetics are synthetic molecules that mimic the structure and/or function of natural DNA and RNA. A prominent application of these mimetics is in the field of antisense oligonucleotides (ASOs). ASOs are short, single-stranded synthetic nucleic acid analogues designed to bind to specific messenger RNA (mRNA) sequences. This binding can inhibit the translation of the mRNA into a protein, thereby down-regulating the expression of a particular gene. This "gene knockdown" capability makes ASOs invaluable for studying gene function and as potential therapeutic agents for a variety of diseases.

The Phosphoramidite (B1245037) Method as a Foundation for Synthetic Oligonucleotide Chemistry

The automated solid-phase phosphoramidite method is the cornerstone of modern oligonucleotide synthesis. nih.govchemrxiv.org This elegant and highly efficient chemical process allows for the stepwise addition of nucleotide building blocks, called phosphoramidites, to a growing oligonucleotide chain that is attached to a solid support. nih.gov The cycle of synthesis involves four key steps:

Deprotection (Detritylation): Removal of a protecting group (typically a trityl or dimethoxytrityl group) from the 5'-hydroxyl of the growing chain.

Coupling: Activation of the incoming phosphoramidite monomer and its reaction with the deprotected 5'-hydroxyl group of the growing chain.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in the final product.

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage formed during coupling to a more stable phosphate (B84403) triester linkage.

This cyclic process is repeated until the desired oligonucleotide sequence is assembled.

Contextualizing N-Trityl-morpholino-T-5'-O-phosphoramidite within Modified Nucleic Acid Synthesis

This compound is a specialized phosphoramidite monomer that serves as a crucial building block for the synthesis of PMOs. nih.govchemrxiv.org It contains the thymine (B56734) nucleobase attached to a morpholino ring. The key features of this compound that make it central to PMO synthesis are:

The Morpholino Ring: This forms the fundamental unit of the PMO backbone.

The Trityl (Tr) Protecting Group: This acid-labile group protects the nitrogen of the morpholine (B109124) ring, preventing unwanted side reactions during the oligonucleotide synthesis cycle. google.comnih.gov It is removed at the beginning of each cycle to allow for the coupling of the next monomer.

The 5'-O-phosphoramidite Group: This reactive moiety enables the coupling reaction with the free hydroxyl group of the growing oligonucleotide chain on the solid support.

In essence, this compound is the thymidine-containing component that is sequentially added to construct a PMO sequence.

Structure

3D Structure

特性

分子式 |

C38H46N5O5P |

|---|---|

分子量 |

683.8 g/mol |

IUPAC名 |

3-[[di(propan-2-yl)amino]-[[(2S,6R)-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-4-tritylmorpholin-2-yl]methoxy]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C38H46N5O5P/c1-28(2)43(29(3)4)49(46-23-15-22-39)47-27-34-25-41(26-35(48-34)42-24-30(5)36(44)40-37(42)45)38(31-16-9-6-10-17-31,32-18-11-7-12-19-32)33-20-13-8-14-21-33/h6-14,16-21,24,28-29,34-35H,15,23,25-27H2,1-5H3,(H,40,44,45)/t34-,35+,49?/m0/s1 |

InChIキー |

VJKPOHZLZLJTTK-ZUIXMBQESA-N |

異性体SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CN(C[C@H](O2)COP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

正規SMILES |

CC1=CN(C(=O)NC1=O)C2CN(CC(O2)COP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

製品の起源 |

United States |

Application in Solid Phase Oligonucleotide Synthesis Utilizing N Trityl Morpholino T 5 O Phosphoramidite

Principles of Solid-Phase Phosphoramidite (B1245037) Synthesis

Solid-phase synthesis offers significant advantages over traditional solution-phase methods by simplifying the purification process at each step. atdbio.com Since the growing oligonucleotide is anchored to a solid matrix, excess reagents and soluble by-products can be easily removed by washing, which drives reactions to completion and facilitates automation. atdbio.comdanaher.com The synthesis proceeds in a 3'-to-5' direction, which is opposite to the direction of enzymatic biosynthesis. sigmaaldrich.com

The choice of solid support is critical for successful oligonucleotide synthesis. The ideal support material should be inert to the reagents and solvents used in the synthesis cycle, mechanically stable, and allow for efficient diffusion of reagents. atdbio.com The two most commonly used materials are Controlled-Pore Glass (CPG) and macroporous polystyrene (PS). wikipedia.orgatdbio.com

Controlled-Pore Glass (CPG): CPG is a rigid, non-swelling silica-based support characterized by a defined pore structure. atdbio.comsbsgenetech.com The pore size is a key parameter, as it determines the maximum length of the oligonucleotide that can be synthesized efficiently without steric hindrance from the growing chains. wikipedia.orgbiotage.com For instance, CPG with pore sizes of 500 Å is suitable for synthesizing oligonucleotides up to 50 bases long, while 2000 Å CPG can be used for sequences up to 150-200 bases. wikipedia.orgnih.gov CPG is functionalized with a long-chain alkylamine linker, to which the first nucleoside is attached via a succinate (B1194679) ester linkage. nih.gov This linkage is designed to be stable throughout the synthesis but cleavable under basic conditions at the end of the process. researchgate.net The loading capacity, typically in the range of 20-70 µmol of the initial nucleoside per gram of CPG, can be precisely controlled. atdbio.comresearchgate.net

Polystyrene (PS) Resins: Polystyrene, highly cross-linked with divinylbenzene, is another widely used support. atdbio.comnih.gov PS beads have the advantage of being hydrophobic, which helps in excluding moisture, and they demonstrate good reaction kinetics. atdbio.comresearchgate.net These resins are particularly effective for small-scale synthesis. atdbio.com Like CPG, PS supports are functionalized to provide an anchor point for the initial nucleoside. researchgate.net PEG-Polystyrene (PEG-PS) hybrid resins combine the mechanical stability of polystyrene with the favorable kinetic environment of polyethylene (B3416737) glycol, and are suitable for large-scale automated synthesis. cd-bioparticles.com

The initial step in solid-phase synthesis involves attaching the first nucleoside (the 3'-terminal base of the final oligonucleotide) to the functionalized support. atdbio.com This nucleoside is protected at the 5'-hydroxyl position, for example with a trityl group as in N-Trityl-morpholino-T-5'-O-phosphoramidite, to prevent polymerization during the functionalization process. atdbio.com

Reaction Cycle for Oligomer Elongation

Once the first nucleoside is attached to the solid support, the oligonucleotide chain is elongated by repeating a four-step reaction cycle: deblocking, coupling, capping, and oxidation. sigmaaldrich.comeurofinsgenomics.com This cycle is repeated until the desired sequence is assembled. sigmaaldrich.com

The synthesis cycle begins with the removal of the acid-labile 5'-hydroxyl protecting group from the support-bound nucleoside. atdbio.combiosearchtech.com In the context of using this compound as a building block for subsequent steps, the trityl group (or more commonly, the 4,4'-dimethoxytrityl, DMT, group) on the 5'-end of the growing chain must be removed. atdbio.comeurofinsgenomics.com This deblocking step exposes a reactive 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. biosearchtech.com

The reaction is typically carried out by treating the support with a solution of a weak acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA), in an inert solvent like dichloromethane (B109758). sigmaaldrich.comatdbio.com The reaction is rapid and quantitative. atdbio.com However, prolonged exposure to acid can lead to depurination, an undesirable side reaction where the glycosidic bond of purine (B94841) bases (adenine and guanine) is cleaved. biosearchtech.comnih.gov Therefore, the concentration of the acid and the duration of the deblocking step are carefully optimized to ensure complete detritylation while minimizing depurination. sigmaaldrich.comnih.gov The released trityl or DMT cation is brightly colored (orange for DMT), and its absorbance can be measured spectrophotometrically to monitor the efficiency of each coupling cycle in real-time. atdbio.comthermofisher.com

Following detritylation, the support-bound oligonucleotide chain has a free 5'-hydroxyl group ready to react with the next activated nucleoside monomer. atdbio.com In this step, a solution containing an excess of the phosphoramidite building block, such as this compound, and an activator is passed through the column containing the solid support. atdbio.combiotage.com

The coupling reaction is a nucleophilic attack of the free 5'-hydroxyl group on the phosphorus atom of the incoming phosphoramidite. biotage.com This reaction is not spontaneous and requires an activator to protonate the nitrogen of the diisopropylamino group on the phosphoramidite, converting it into a good leaving group. atdbio.comglenresearch.com The subsequent displacement of the diisopropylamine (B44863) by the 5'-hydroxyl group forms a new, unstable phosphite (B83602) triester linkage. wikipedia.orggoogle.com The reaction is performed in an anhydrous solvent, typically acetonitrile (B52724), as any moisture would react with the activated phosphoramidite and inhibit the coupling. atdbio.combiotage.com

Activators are essential catalysts in the coupling step. google.com They are weakly acidic azoles that perform a dual role: protonating the phosphoramidite and acting as a nucleophilic catalyst to facilitate the displacement of the diisopropylamine group. glenresearch.comoup.com The choice of activator can significantly impact the coupling rate and efficiency. glenresearch.com

1H-Tetrazole: For a long time, 1H-tetrazole was the standard activator for DNA synthesis. glenresearch.com It protonates the phosphoramidite, and the resulting tetrazolide anion acts as a nucleophile, displacing the diisopropylamine to form a highly reactive tetrazolyl phosphoramidite intermediate. glenresearch.comnih.gov This intermediate then rapidly reacts with the 5'-hydroxyl group. glenresearch.com However, tetrazole has limited solubility in acetonitrile and is classified as an explosive in its solid form. glenresearch.com

5-Ethylthio-1H-tetrazole (ETT): ETT is a more acidic and more soluble activator than 1H-tetrazole. glenresearch.comglenresearch.com It became popular as a "turbo" activator, especially for the synthesis of RNA and other sterically hindered monomers where coupling is more sluggish. glenresearch.comsigmaaldrich.com Its higher acidity leads to faster protonation of the phosphoramidite, increasing the reaction rate. glenresearch.comchemicalbook.com

4,5-Dicyanoimidazole (DCI): DCI represents an alternative approach to activation. It is less acidic than tetrazole but is a more potent nucleophile. glenresearch.comglenresearch.com This enhanced nucleophilicity allows it to double the coupling rate compared to tetrazole. glenresearch.comoup.com A key advantage of DCI is its very high solubility in acetonitrile (up to 1.1 M), which allows for higher effective concentrations of the activated monomer, leading to more efficient coupling, especially for large-scale synthesis or when using lower excesses of phosphoramidite. oup.comglenresearch.comoup.com

It is important to note that Iodine is not used as a coupling activator. Its role in the synthesis cycle comes in the subsequent oxidation step, where it converts the unstable phosphite triester linkage into a more stable phosphate (B84403) triester in the presence of water. wikipedia.orgsigmaaldrich.com

Table 1: Comparison of Common Coupling Activators

| Activator | pKa | Solubility in Acetonitrile | Key Features |

|---|---|---|---|

| 1H-Tetrazole | 4.8 glenresearch.com | ~0.5 M glenresearch.com | Standard historical activator; acts as both proton donor and nucleophilic catalyst. glenresearch.com |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 glenresearch.com | ~0.75 M glenresearch.com | More acidic and more soluble than tetrazole; enhances coupling rates, especially for RNA synthesis. glenresearch.comglenresearch.com |

| 4,5-Dicyanoimidazole (DCI) | 5.2 glenresearch.com | ~1.2 M glenresearch.com | Less acidic but more nucleophilic than tetrazole; doubles coupling rate and allows for lower phosphoramidite excess. glenresearch.comoup.com |

Table 2: Impact of Coupling Efficiency on Theoretical Full-Length Product Yield

| Oligonucleotide Length (n) | Yield at 98.0% Efficiency | Yield at 99.0% Efficiency | Yield at 99.5% Efficiency |

|---|---|---|---|

| 20mer | 67.3% | 82.6% | 91.0% |

| 50mer | 37.2% | 61.0% | 78.2% |

| 100mer | 13.8% | 36.6% | 60.5% |

| 150mer | 5.1% | 22.4% | 47.2% |

As shown in the table, even a small decrease in coupling efficiency has a dramatic impact on the yield of longer oligonucleotides. biosyn.comtrilinkbiotech.com To optimize reaction kinetics and maximize efficiency, several factors are controlled:

Activator Choice: As discussed, more potent activators like ETT or DCI can significantly increase reaction rates. oup.comresearchgate.net

Reagent Concentration: A large excess of the phosphoramidite monomer (typically 1.5- to 20-fold) and activator is used to drive the reaction to completion. wikipedia.orgatdbio.com

Reaction Time: While deoxyribonucleoside couplings are very fast (around 20-60 seconds), more sterically hindered phosphoramidites may require longer coupling times (5-15 minutes). wikipedia.orgnih.gov

Anhydrous Conditions: The presence of water must be strictly avoided, as it consumes the activated phosphoramidites. biotage.com This is often achieved by performing an extra capping step after oxidation to scavenge any residual moisture before the next cycle begins. biotage.combiosearchtech.com

Solid Support Properties: The pore size and surface area of the support must allow for unhindered diffusion of reagents to all reaction sites. danaher.comresearchgate.net

By carefully optimizing these parameters, modern automated synthesizers can consistently achieve coupling efficiencies greater than 99%, making the synthesis of oligonucleotides up to 200 bases in length feasible. nih.gov

Capping of Unreacted Sites

In solid-phase oligonucleotide synthesis, the coupling reaction, while highly efficient, does not achieve 100% completion. biosearchtech.combiomers.net Consequently, a small fraction of the hydroxyl groups on the solid-support-bound chain (typically 0.1% to 1%) remains unreacted. biomers.netwikipedia.org If these reactive sites are not blocked, they can participate in subsequent coupling cycles, leading to the formation of undesirable oligonucleotide sequences with internal deletions, commonly known as "(n-1) shortmers" or deletion mutations. biosearchtech.comwikipedia.orgnih.gov These impurities are often difficult to separate from the full-length product and can compromise the efficacy of the final oligonucleotide in downstream applications. biosearchtech.comyoutube.com

To prevent the elongation of these failure sequences, a capping step is performed immediately after coupling. biomers.netbiosearchtech.com This process permanently blocks the unreacted hydroxyl groups by rendering them inert to further chemical reactions in the synthesis cycle. biomers.netatdbio.com The standard procedure for capping involves acetylation, achieved by treating the solid support with a capping mixture. biosearchtech.combiosearchtech.com This mixture typically consists of:

Cap A: Acetic anhydride, the acetylating agent. biosearchtech.comglenresearch.com

Cap B: A catalyst such as 1-methylimidazole (B24206) (NMI) or, less commonly, dimethylaminopyridine (DMAP). biosearchtech.comwikipedia.orgglenresearch.com

Base: A weak organic base like pyridine (B92270) or lutidine is often included in one of the capping solutions to neutralize any acid formed and prevent the premature removal of the acid-labile trityl protecting group from the successfully coupled chains. biosearchtech.comatdbio.comglenresearch.com

The N-methylimidazole activates the acetic anhydride, which then rapidly acetylates the free hydroxyl groups, forming a stable ester linkage that is unreactive in subsequent cycles. biosearchtech.comatdbio.com This acetyl cap is ultimately removed during the final deprotection of the oligonucleotide. biosearchtech.com The failure to effectively cap these unreacted sites is a predominant source of deletion sequence impurities. glenresearch.com

Interactive Table: Standard Reagents for Capping Step

| Component | Reagent | Function | Reference |

|---|---|---|---|

| Capping Agent | Acetic Anhydride (Cap A) | Acetylation of unreacted 5'-hydroxyl groups. | biosearchtech.comglenresearch.com |

| Activator/Catalyst | 1-Methylimidazole (NMI) (Cap B) | Activates the capping agent for a rapid reaction. | biosearchtech.comwikipedia.org |

| Base | Pyridine or Lutidine | Neutralizes acidic byproducts to prevent detritylation. | biosearchtech.comatdbio.com |

Oxidation of Internucleotide Linkages

Following the coupling step, the newly formed internucleotide linkage is a tricoordinated phosphite triester. wikipedia.orgsigmaaldrich.com This P(III) species is unnatural and possesses limited stability, particularly under the acidic conditions required for the deblocking (detritylation) step of the subsequent synthesis cycle. wikipedia.orgatdbio.com To ensure the integrity of the growing oligonucleotide chain, this unstable linkage must be converted into a more robust pentavalent P(V) species. biosearchtech.comatdbio.com

This conversion is accomplished through an oxidation step. biomers.net The most common method involves treating the support-bound oligonucleotide with a solution of iodine (I₂) and water, using a weak base like pyridine or lutidine as a carrier in a solvent such as tetrahydrofuran (B95107) (THF). wikipedia.orgbiosearchtech.comsigmaaldrich.com The iodine acts as the oxidizing agent, converting the phosphite triester into a tetracoordinated phosphate triester. wikipedia.orgamerigoscientific.com This resulting structure is a protected version of the naturally occurring phosphate diester linkage and is stable throughout the remainder of the synthesis cycles. wikipedia.orgsigmaaldrich.com

The mechanism involves the interaction of the phosphite triester with the iodine solution, leading to the formation of an iodophosphonium intermediate, which is then hydrolyzed by water to yield the final, stable phosphate triester. amerigoscientific.com The efficiency of this oxidation step is crucial for achieving high yields of the desired full-length oligonucleotide. amerigoscientific.com While the iodine-based method is reliable and widely used, alternative, anhydrous oxidizing agents such as tert-Butyl hydroperoxide or (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) have also been developed. wikipedia.orgnih.govacs.org Additionally, some protocols introduce a second capping step after oxidation to ensure the complete removal of residual water, which could inhibit the next coupling reaction. biosearchtech.comatdbio.com

Directionality of Synthesis: 5'→3' Approach with 5'-O-Phosphoramidites

Chemical oligonucleotide synthesis is most commonly performed in the 3' to 5' direction, which is opposite to the 5' to 3' direction of enzymatic DNA and RNA synthesis in nature. wikipedia.orgyoutube.comsigmaaldrich.com This convention in chemical synthesis arose primarily from the ease of preparing the necessary building blocks, or monomers. glenresearch.com The 5'-hydroxyl group of a nucleoside is a primary alcohol and is significantly more reactive than the secondary 3'-hydroxyl group, making it straightforward to protect with the acid-labile dimethoxytrityl (DMT) group. glenresearch.com This leaves the 3'-hydroxyl group available for the phosphitylation reaction to create the standard 3'-O-phosphoramidite monomers used in 3'→5' synthesis. glenresearch.com

However, the use of a 5'-O-phosphoramidite, such as this compound, necessitates a reversal of this standard directionality, proceeding from the 5' to the 3' end. glenresearch.comnih.gov In this approach, the synthesis begins with a nucleoside or modifier attached to the solid support via its 5'-hydroxyl group, leaving the 3'-hydroxyl group free for the first coupling reaction. The incoming 5'-O-phosphoramidite monomer then couples to this free 3'-hydroxyl, and the chain elongates in the 5'→3' direction. nih.gov This "reverse" synthesis strategy is not as common but is a powerful tool for creating oligonucleotides with specific modifications or functionalities at the 3'-terminus. nih.gov

Advantages of the 5'→3' Direction for Specific Oligomer Constructs

The capability to synthesize oligonucleotides in the 5'→3' direction using 5'-phosphoramidites provides access to a range of specialized constructs that are difficult or impossible to produce using the conventional 3'→5' method. Key advantages include:

Enzymatic Substrate Availability: Synthesis in the 5'→3' direction leaves a free 3'-hydroxyl group on the support-bound oligonucleotide after the final cycle. nih.gov This makes the synthesized probes available for many common enzymatic modifications directly on the solid support, such as parallel genotyping and resequencing via primer extension and ligation reactions. nih.gov

3'-Terminal Modifications: This approach offers a facile route to incorporating modifications at the 3'-terminus of a DNA oligonucleotide. nih.govbiosyn.com This is particularly useful when a desired modification is available as a phosphoramidite but not as a pre-derivatized solid support. biosyn.com

Nuclease Resistance: To protect antisense oligonucleotides from degradation by exonucleases, which primarily act at the 3'-end, modified linkages can be introduced. glenresearch.com The 5'→3' synthesis allows for the simple creation of terminal 3'-3' linkages, which confer resistance to 3'-exonuclease activity. glenresearch.com

Specialized Constructs: The 5'→3' method is valuable for preparing unique structures like parallel-stranded DNA, where a hairpin loop connects two strands aligned in the same orientation. glenresearch.com It also enables the synthesis of oligonucleotides on non-hydrolyzable supports, leaving the 3' end available for applications like polymerase extension. glenresearch.com

Comparative Analysis with Conventional 3'→5' Synthesis

The choice between 5'→3' and 3'→5' synthesis directions depends on the desired final product and its intended application. While the 3'→5' method remains the standard for routine oligonucleotide synthesis, the 5'→3' approach offers unique capabilities.

The conventional 3'→5' pathway is well-established, and its prevalence is due to the higher reactivity of the 5'-hydroxyl group, which simplifies the protection and subsequent phosphitylation steps during monomer synthesis. glenresearch.com In contrast, the 5'→3' synthesis involves coupling to the 3'-hydroxyl group, which is a weaker nucleophile and slightly more sterically hindered than the 5'-hydroxyl. nih.gov This can result in slightly lower stepwise coupling efficiencies and may necessitate longer coupling times to achieve comparable yields to the 3'→5' method. nih.gov

However, the primary advantage of the 5'→3' direction is its ability to generate oligonucleotides with a free 3'-hydroxyl group, making them suitable substrates for enzymatic manipulation and enabling facile 3'-terminal modifications. nih.govnih.gov The conventional method produces an oligonucleotide with a free 5'-hydroxyl group, which is not a substrate for most DNA polymerases or ligases.

Interactive Table: Comparison of 3'→5' and 5'→3' Oligonucleotide Synthesis

| Feature | Conventional 3'→5' Synthesis | 5'→3' Synthesis | Reference |

|---|---|---|---|

| Direction of Elongation | 3' → 5' | 5' → 3' | wikipedia.orgglenresearch.com |

| Phosphoramidite Monomer | 3'-O-Phosphoramidite | 5'-O-Phosphoramidite | glenresearch.comnih.gov |

| Free Hydroxyl for Coupling | 5'-OH on growing chain | 3'-OH on growing chain | nih.gov |

| Primary Rationale | Ease of monomer synthesis due to reactive 5'-OH. | Enables 3'-modifications and enzymatic reactions. | glenresearch.comnih.gov |

| Coupling Efficiency | Generally higher due to more reactive 5'-OH nucleophile. | May be slightly lower; may require longer coupling times. | nih.gov |

| Final Free Terminus | 5'-OH | 3'-OH | nih.gov |

Automated Oligonucleotide Synthesis Integration

Phosphoramidite chemistry is the cornerstone of modern automated oligonucleotide synthesis. wikipedia.orgnih.govsantiago-lab.com Automated DNA synthesizers are instruments designed to perform the repetitive four-step synthesis cycle (deblocking, coupling, capping, and oxidation) with high precision and efficiency. nih.govsantiago-lab.com These machines deliver the necessary reagents and solvents to a column containing the solid support where the oligonucleotide chain is assembled. santiago-lab.com

The integration of a specialized monomer like this compound into this automated process is straightforward. The synthesizer is programmed for a 5'→3' synthesis direction, and the morpholino phosphoramidite is placed in one of the instrument's monomer ports, just as a standard deoxynucleoside phosphoramidite would be. nih.gov The instrument's control system then manages the delivery of the phosphoramidite, activator, and other reagents according to the user-defined sequence and protocol. nih.gov

The development of automated synthesizers has been crucial for making custom oligonucleotides rapidly and inexpensively accessible. wikipedia.org High-throughput platforms can synthesize up to 96 different oligonucleotides simultaneously in a microtiter plate format, dramatically increasing capacity and reducing costs. nih.govpnas.org This level of automation makes it practical to synthesize the thousands of oligonucleotides required for large-scale applications. nih.gov Recent research has even explored integrating the on-demand production of the phosphoramidite monomers directly into the synthesizer to circumvent issues of their limited stability. eurekalert.org

Derivatization and Analog Development Via N Trityl Morpholino T 5 O Phosphoramidite

Formation of Phosphorodiamidate Linkages in Morpholino Oligonucleotides (PMOs)

Phosphorodiamidate morpholino oligonucleotides (PMOs) are synthetic analogs of nucleic acids where the standard phosphate (B84403) backbone is replaced with phosphorodiamidate linkages and the ribose sugar is substituted with a morpholine (B109124) ring. chemrxiv.orgsmolecule.com This structural modification confers significant resistance to cellular nucleases and a neutral charge, which influences their biological activity. smolecule.comnih.gov The synthesis of PMOs has been significantly advanced through phosphoramidite (B1245037) chemistry, a method amenable to automated DNA synthesizers. chemrxiv.orgnih.govnih.gov

A streamlined 5′→3′ phosphoramidite approach utilizes 5′-morpholino phosphoramidites, including tert-butyl protected (5′-tBu-morpholino phosphoramidites) and 2-cyanoethyl protected (5′-CE-morpholino phosphoramidites) monomers. chemrxiv.orgacs.orgnih.gov The synthesis process on a solid support, such as controlled pore glass (CPG), typically involves a cycle of deblocking the 3'-N protecting group (like trityl or monomethoxytrityl), neutralization, coupling with the 5'-phosphoramidite in the presence of an activator, and an oxidative coupling step. nih.govresearchgate.net For instance, the coupling of a 5'-TBDPS protected morpholino 3'-NH monomer with a 5'-morpholino amidite can be achieved using an activator like 5-ethylthio-1H-tetrazole (ETT), followed by in-situ oxidation with iodine and an amine (e.g., dimethylamine) to form the desired phosphorodiamidate linkage. chemrxiv.org

Researchers have developed protocols using either trityl or Fmoc-protected chlorophosphoramidate monomers for PMO synthesis in automated synthesizers, achieving high yields for sequences longer than 20-mers. acs.orgnih.gov Another approach involves generating boranephosphoroamidate morpholino internucleotide linkages, which are then oxidatively substituted with various amines (N,N-dimethylamine, N-methylamine, ammonia (B1221849), or morpholine) to form the final phosphorodiamidate bond. nih.govacs.org

Table 1: Key Reagents and Conditions in PMO Synthesis

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Monomer | N-Trityl-morpholino-T-5'-O-phosphoramidite | Building block for oligonucleotide chain | broadpharm.commedchemexpress.com |

| Solid Support | Controlled Pore Glass (CPG) | Solid phase for synthesis | chemrxiv.orgacs.org |

| Deprotection | 3% Trichloroacetic acid in Dichloromethane (B109758) | Removal of trityl protecting group | nih.gov |

| Activator | 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) | Catalyzes the coupling reaction | nih.govgoogle.com |

| Oxidation | Iodine and an amine (e.g., N,N-dimethylamine) | Forms the stable phosphorodiamidate linkage | chemrxiv.orgacs.org |

Synthesis of Thiophosphoramidate Morpholino Oligonucleotides (TMOs)

Thiophosphoramidate morpholino oligonucleotides (TMOs) are a class of PMO analogs where one of the non-bridging oxygen atoms in the phosphorodiamidate linkage is replaced by a sulfur atom. This modification can enhance certain properties of the oligonucleotide, such as its interaction with serum proteins. chemrxiv.org The synthesis of TMOs can also be achieved using a 5'→3' phosphoramidite approach on an automated DNA synthesizer. chemrxiv.org

The process is similar to PMO synthesis but involves a sulfurization step instead of oxidation. chemrxiv.org After the coupling of the 5'-CE-morpholino phosphoramidite monomer, the resulting phosphite (B83602) triester intermediate is treated with a sulfurizing agent, such as 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT), to create the thiophosphoramidate linkage. chemrxiv.orgnih.gov This method allows for the efficient and scalable production of TMOs. chemrxiv.org The development of TMOs and their chimeras represents an effort to improve upon the characteristics of PMOs by integrating features of phosphorothioate (B77711) oligonucleotides. nih.gov

Table 2: Comparison of PMO and TMO Synthesis Steps

| Step | PMO Synthesis | TMO Synthesis | Reference |

|---|---|---|---|

| Key Linkage | Phosphorodiamidate | Thiophosphoramidate | chemrxiv.orgchemrxiv.org |

| Post-coupling Step | Oxidation (e.g., I2, amine) | Sulfurization (e.g., DDTT) | chemrxiv.orgnih.gov |

| Monomer Type | 5'-tBu-morpholino phosphoramidites | 5'-CE-morpholino phosphoramidites | chemrxiv.orgacs.org |

Construction of Chimeric Oligonucleotides

The versatility of phosphoramidite chemistry allows for the construction of chimeric oligonucleotides, which combine different types of nucleic acid analogs within a single strand. This strategy aims to create molecules with a tailored balance of properties, such as nuclease resistance, binding affinity, and specific biological activities.

PMO-DNA Chimeras

PMO-DNA chimeras incorporate both morpholino and standard deoxyribonucleoside units. nih.gov The synthesis of these chimeras can be performed on a DNA synthesizer using a combination of morpholino phosphorodiamidites and commercially available 2'-deoxyribonucleoside 3'-phosphoramidites. nih.govacs.orgnih.gov For the DNA portion, standard phosphoramidite chemistry is employed, with a typical coupling time of around 30 seconds. nih.gov Following the coupling of a 2'-deoxyribonucleotide, an iodine oxidation step converts the phosphite triester to a standard phosphate linkage. nih.gov

These chimeric structures are of interest because the anionic DNA segments can potentially confer different solubility and protein interaction profiles compared to fully neutral PMOs. google.com For example, N,N-dimethylamino PMO-DNA chimeras have been shown to stimulate RNase H1 activity, an enzyme that cleaves the RNA strand of a DNA-RNA duplex, which is not a characteristic of standard PMOs. nih.govacs.org

PMO-TMO and TMO-PMO Chimeras

The development of a 5'→3' phosphoramidite approach has enabled the synthesis of PMO-TMO and TMO-PMO chimeras for the first time. chemrxiv.orgchemrxiv.org These chimeras contain both phosphorodiamidate and thiophosphoramidate linkages within the same morpholino backbone. The ability to create such chimeras opens up possibilities for fine-tuning the properties of morpholino oligonucleotides. acs.orgnih.gov For instance, the negatively charged TMO portion can interact with blood serum, potentially altering the pharmacokinetic profile, while the neutral PMO portion maintains other desirable characteristics. chemrxiv.org The synthesis involves the sequential use of the respective phosphoramidite monomers and their corresponding oxidation or sulfurization steps within the automated synthesis cycle. nih.gov

Table 3: Characteristics of Chimeric Oligonucleotides

| Chimera Type | Composition | Key Feature | Potential Advantage | Reference |

|---|---|---|---|---|

| PMO-DNA | Morpholino and Deoxyribonucleoside units | Contains both neutral and anionic linkages | Can stimulate RNase H1 activity | nih.govnih.govacs.org |

| PMO-TMO | Phosphorodiamidate and Thiophosphoramidate linkages | Mix of neutral and negatively charged morpholino linkages | Balanced serum interaction and stability | chemrxiv.orgacs.org |

Introduction of Specific Modifications at the 5'-Terminus

The 5'-terminus of an oligonucleotide is a common site for the attachment of various functional groups or ligands. nih.gov These modifications can be used to introduce reporter groups for detection, or conjugate molecules that enhance properties such as cellular uptake or target affinity. nih.govumich.edu

In the context of morpholino oligonucleotides, the 5'-hydroxyl group of a 5'-OH morpholino monomer, which is a precursor to this compound, can be a point of modification. chemrxiv.org While the primary use of the trityl group on the this compound is for protection during synthesis, the 5'-position is synthetically accessible for introducing other functionalities. google.comgoogle.com For instance, blocking the 5'-phosphorylation of the sense strand of an siRNA by introducing a 5'-morpholino modification has been shown to improve antisense strand selection and RNAi activity. rsc.org

The synthesis of oligonucleotides in the 5' to 3' direction, which is facilitated by reagents like this compound, provides a free 5'-hydroxyl group at the end of the synthesis (after detritylation), which can be functionalized. google.com This allows for the covalent attachment of a wide range of ligands using various chemical strategies, such as the introduction of amino or carboxylated linkers. nih.gov

Advanced Synthetic Considerations and Challenges in Morpholino Oligonucleotide Chemistry

Strategies for Enhancing Coupling Efficiency in PMO Synthesis

The efficiency of the coupling step is fundamental to the successful synthesis of long PMO sequences. glenresearch.com An average coupling efficiency of 98% would theoretically yield only 68% full-length product for a 20-mer oligonucleotide, highlighting the need for near-quantitative reaction yields at each step. glenresearch.comindexcopernicus.com Several strategies are employed to maximize the coupling efficiency of morpholino phosphoramidite (B1245037) monomers.

Key factors influencing this critical step include the choice of activator, reaction conditions, and the purity of reagents. A screening of various coupling agents, such as tetrazole, 1,2,4-triazole, 5-(ethylthio)-1H-tetrazole (ETT), iodine, lithium bromide (LiBr), and dicyanoimidazole, found that ETT and iodine were particularly effective for promoting efficient coupling in chlorophosphoramidate chemistry. scispace.comchemrxiv.org The introduction of novel protecting groups on the morpholino nucleosides, such as a trimethylsilylethyl group on guanosine, has been shown to increase the solubility of the monomer, which is crucial for synthesis and leads to better coupling efficiency. researchgate.netresearchgate.net

Furthermore, reaction conditions play a significant role. The use of anhydrous acetonitrile (B52724) is critical, as moisture can significantly hamper coupling efficiency. glenresearch.com Automated fast-flow synthesis platforms have enabled the use of high temperatures (e.g., 90 °C) to accelerate coupling rates, reducing the time for a single coupling cycle substantially compared to room temperature protocols. nih.govdntb.gov.ua This high-temperature approach, combined with optimized neutralization and coupling bases, can yield crude purities as high as 99%. nih.gov

| Strategy | Description | Key Reagents/Conditions | Impact on Synthesis | Reference |

|---|---|---|---|---|

| Activator Screening | Identifying the most effective coupling agent to promote the formation of the phosphorodiamidate bond. | 5-(Ethylthio)-1H-tetrazole (ETT), Iodine | Found to be highly suitable for efficient coupling in chlorophosphoramidate chemistry. | scispace.comchemrxiv.org |

| Monomer Modification | Introducing protecting groups to enhance the solubility of morpholino monomers. | Trimethylsilylethyl group on O-6 of guanosine | Improves monomer solubility and coupling efficiency, especially for G-rich sequences. | researchgate.netresearchgate.net |

| Anhydrous Conditions | Minimizing water content in all reagents and solvents involved in the coupling step. | Anhydrous acetonitrile (ACN), in-line drying filters for gases | Prevents side reactions and maintains high coupling efficiency. | glenresearch.com |

| High-Temperature Synthesis | Utilizing elevated temperatures in flow chemistry to accelerate reaction kinetics. | 90 °C in a fast-flow synthesizer | Significantly reduces coupling times (up to 22-fold) and can yield very high crude purity. | nih.govdntb.gov.ua |

| Optimized Capping | Ensuring any unreacted morpholine (B109124) ring-amines are effectively capped to prevent the formation of deletion sequences. | 6.5% DMAP solution for Cap B | Achieves capping efficiency >99%, which is critical for the synthesis of long oligomers. | glenresearch.com |

Challenges in Protecting Group Removal and Oligomer Cleavage

The final stages of PMO synthesis—deprotection and cleavage from the solid support—present significant challenges due to the chemical nature of the morpholino oligomer. The process involves removing the terminal 5'-protecting group (typically a trityl or monomethoxytrityl group), the base-labile protecting groups from the nucleobases, and finally, cleaving the oligomer from the resin. rsc.orgglenresearch.comacs.org

A primary challenge is the acid-lability of the phosphorodiamidate backbone. rsc.org The trityl group at the 5'-end is removed using acid, but the conditions must be carefully controlled to avoid degradation of the P-N linkages within the PMO backbone. nih.gov While standard detritylation cocktails like 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) are used, alternatives such as 0.5% methanesulfonic acid in 3% TCA/DCM have been explored for more effective deblocking. chemrxiv.org Depurination, the cleavage of the glycosidic bond of purine (B94841) nucleosides, is another risk during acid-catalyzed detritylation. glenresearch.com

Following the complete assembly of the oligomer, the final cleavage and removal of base protecting groups are typically performed simultaneously by treatment with aqueous ammonia (B1221849) at elevated temperatures (e.g., 55 °C for 12 hours). nih.gov For more complex conjugates, such as peptide-PMO conjugates, a cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA) along with scavengers like thioanisole (B89551) and triisopropylsilane (B1312306) is often required to remove side-chain protecting groups from the peptide portion while cleaving the entire conjugate from the resin. acs.orgnih.gov The inherent stability of the P-N linkages to base means that harsh basic conditions can be used for cleavage without degrading the backbone, but care must be taken to ensure complete removal of all protecting groups to yield the final, pure product. nih.govelsevierpure.com

Alternative Phosphoramidite Chemistries for Morpholino Oligonucleotides

While chlorophosphoramidate chemistry is a common method for PMO synthesis, its limitations, including the instability of activated monomers, have spurred the development of alternative synthetic routes. scispace.com These alternatives aim to improve stability, efficiency, and adaptability to automated synthesis platforms.

The H-phosphonate method offers a distinct pathway for forming the phosphorodiamidate linkage in PMO synthesis. gene-tools.com This approach involves the coupling of a morpholino monomer with a free 5'-hydroxyl group to a support-bound morpholino subunit bearing a 5'-H-phosphonate monoester. The resulting H-phosphonate diester is then oxidized in the presence of an amine to form the desired phosphorodiamidate bond. gene-tools.comnih.gov

This method has been successfully used to synthesize T-containing PMOs on a polystyrene resin support, with the final oxidation step carried out using an iodine-dimethylamine mixture. gene-tools.com A significant advancement in this area is the use of phosphonium-type condensing reagents, which have been shown to dramatically reduce coupling times compared to traditional methods. elsevierpure.comdntb.gov.ua The H-phosphonate approach has also enabled the convergent synthesis of PMOs, where smaller, pre-synthesized fragments are condensed to build longer oligomers, a strategy that could facilitate large-scale production. elsevierpure.comdntb.gov.ua

Innovations within the established chlorophosphoramidate chemistry have also addressed some of its inherent challenges. A notable variant is the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group as an alternative to the acid-labile trityl group for protecting the morpholine nitrogen. scispace.comresearchgate.net The Fmoc group is base-labile, which allows for milder deprotection conditions during the synthesis cycle, avoiding repeated exposure to acid. researchgate.net

This Fmoc-based strategy requires different reagents for the synthetic cycle, including a milder base like N-ethylmorpholine (NEM) and a coupling agent such as 5-(ethylthio)-1H-tetrazole (ETT), which are compatible with both Fmoc and trityl chemistries. researchgate.net The development of Fmoc-protected chlorophosphoramidate monomers was a key step, as their synthesis was not trivial. scispace.com This variant opens up the possibility of using commercial peptide synthesizers for PMO production, which could aid in scaling up the synthesis of these neutral oligomers. scispace.comsemanticscholar.org The successful synthesis of a 25-mer PMO using this method has been reported, demonstrating its viability for producing long, biologically active oligomers. scispace.comchemrxiv.org

Analytical and Characterization Methodologies for Synthetic Morpholino Oligonucleotides

Monitoring Coupling Efficiency During Synthesis (e.g., Trityl Cation Quantification)

In this process, the N-Trityl group (or a derivative like Dimethoxytrityl, DMT) acts as a protecting group for the 5'-hydroxyl position of the morpholino monomer. thermofisher.comnih.gov At the beginning of each synthesis cycle, this acid-labile group is removed to allow the coupling of the next monomer. The released trityl cation is highly colored and has a strong absorbance at a specific wavelength (e.g., 498 nm for the DMT cation), which allows for its spectrophotometric quantification. thermofisher.com

The stepwise coupling yield can be calculated by comparing the amount of trityl cation released at each cycle. A consistent and high coupling efficiency (typically >99%) is indicative of a successful synthesis. gene-tools.comchemrxiv.org Conversely, a drop in the measured absorbance signals a problem in the preceding coupling step, such as inefficient activation of the phosphoramidite (B1245037) monomer or issues with reagent delivery. scispace.comthermofisher.com This assay is a valuable diagnostic tool, enabling the prompt identification of synthesis failures. thermofisher.com For instance, researchers have used the trityl assay to confirm quantitative coupling in each step during the synthesis of a 25-mer mixed sequence PMO. scispace.comchemrxiv.org

| Parameter | Description | Significance | Typical Value |

| Analyte | Trityl or Dimethoxytrityl (DMT) Cation | The molecule released from the 5'-end of the growing oligonucleotide chain upon acid treatment. thermofisher.com | N/A |

| Detection Method | UV-Vis Spectrophotometry | Measures the absorbance of the colored cation in the acidic deblocking solution. thermofisher.com | N/A |

| Wavelength | ~498 nm (for DMT) | The wavelength of maximum absorbance for the liberated cation, allowing for accurate quantification. thermofisher.com | N/A |

| Stepwise Yield | The efficiency of a single coupling reaction. | A key indicator of synthesis performance; low yields lead to increased impurities. microsynth.com | >98-99% gene-tools.comchemrxiv.org |

Post-Synthetic Purification Techniques for Oligonucleotides (e.g., HPLC, PAGE)

Following synthesis and cleavage from the solid support, the crude product is a mixture containing the full-length morpholino oligonucleotide, truncated sequences, and by-products from incompletely removed protecting groups. gene-tools.com Purification is therefore necessary to isolate the desired product.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of synthetic oligonucleotides. thermofisher.cn Several modes of HPLC can be employed:

Anion-Exchange (AEX) HPLC: This method separates molecules based on charge. Although morpholinos have a neutral backbone at physiological pH, the guanine (B1146940) and thymine (B56734) bases can be deprotonated under basic conditions, imparting a net negative charge. gene-tools.comnih.gov This allows for their separation on an AEX column, effectively removing impurities that have a different charge character, such as those missing a G or T base. gene-tools.com

Reversed-Phase (RP) HPLC: This technique separates molecules based on hydrophobicity. It is particularly effective when the full-length oligonucleotide retains a hydrophobic trityl group at the 5'-end (trityl-on purification), while failure sequences, which are capped and lack the trityl group, are less retained and elute earlier. nih.govnih.gov After collection of the trityl-on product, the trityl group is chemically removed. nih.gov Ion-pairing agents are often added to the mobile phase (IP-RP-HPLC) to enhance the retention and resolution of these anionic molecules on the reversed-phase column.

Polyacrylamide Gel Electrophoresis (PAGE) is another high-resolution technique used for oligonucleotide purification. It separates molecules based on their size, charge, and conformation. microsynth.com For oligonucleotides, separation is primarily based on chain length, making PAGE highly effective at separating the full-length product from shorter, truncated failure sequences (n-1, n-2, etc.). microsynth.com This method is especially recommended for long oligonucleotides (e.g., >50 bases) or when a very high level of purity (≥95%) is required for sensitive applications. microsynth.com

| Technique | Principle of Separation | Primary Application/Advantage | Common Impurities Removed |

| Anion-Exchange HPLC (AEX-HPLC) | Charge | Purification of unmodified oligos by exploiting the charge of G and T bases at high pH. gene-tools.com | Truncations (especially those missing G or T), failure sequences with different charge profiles. gene-tools.com |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | "Trityl-on" purification strategy separates the desired product from failure sequences lacking the hydrophobic trityl group. nih.govnih.gov | Truncated sequences (failure sequences). |

| Polyacrylamide Gel Electrophoresis (PAGE) | Size, Conformation, Charge | High-resolution separation of full-length product from truncated sequences, especially for long oligos. microsynth.com | n-1, n-2, and other deletion/truncated sequences. microsynth.com |

Spectroscopic and Mass Spectrometric Analysis of Synthetic Oligomers (e.g., ESI-MS, MALDI-ToF)

After purification, it is crucial to confirm the identity and integrity of the synthetic morpholino oligonucleotide. Mass spectrometry is the definitive method for determining the molecular weight of the final product, thereby confirming that the correct sequence has been synthesized. colby.edu

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing large biomolecules like oligonucleotides. nih.gov In ESI-MS, the sample is introduced as a solution, and highly charged droplets are formed, from which ions are desorbed into the gas phase. This method typically produces a series of multiply charged ions for a single analyte. colby.edu The resulting mass spectrum can be deconvoluted to determine the accurate molecular mass of the oligonucleotide. colby.edu ESI can be coupled with liquid chromatography (LC-MS) to provide separation and mass identification in a single run. nih.govnih.gov It has been successfully used to analyze PMO trimers and longer oligomers, achieving a mass accuracy of 0.01% in some cases. nih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry is another common technique for analyzing oligonucleotides. frontiersin.org In this method, the oligonucleotide analyte is co-crystallized with a UV-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte, which typically acquires a single charge. colby.edu The mass-to-charge ratio is then determined by the ion's time of flight to the detector. MALDI-ToF is known for its speed, high sensitivity, and tolerance to salts, making it suitable for routine quality control. nih.govfrontiersin.org It has been used to demonstrate the resistance of PMOs to various hydrolases and to characterize the final products of synthesis. chemrxiv.orgnih.gov While historically limited by lower resolution compared to ESI, modern MALDI-ToF instruments provide high accuracy. acs.orgnih.gov

Recent advancements have also seen the application of tandem mass spectrometry (MS/MS) for the sequencing of morpholino oligomers. acs.orgnih.govacs.org Techniques like Collision-Induced Dissociation (CID) and Electron Capture Dissociation (ECD) are used to fragment the oligomer backbone in the mass spectrometer, and the resulting fragment ions provide direct sequence information, which is invaluable for identifying positional isomers of impurities, such as n-1 deletions. nih.govacs.orgresearchgate.net

| Technique | Ionization Method | Typical Ions Observed | Key Advantages | Reported Applications for Morpholinos |

| ESI-MS | Ion evaporation from charged droplets in solution. nih.gov | Multiply charged ions [M+nH]n+ or [M-nH]n-. colby.edu | High mass accuracy, easily coupled to LC, good for complex mixtures. nih.govnih.gov | Characterization of PMO trimers and oligomers with all four bases; LC-MS analysis. nih.govnih.gov |

| MALDI-ToF MS | Laser-induced desorption from a solid matrix. frontiersin.org | Primarily singly charged ions [M+H]+. colby.edu | Fast, high throughput, tolerant to some impurities, good for routine QC. nih.govfrontiersin.org | Confirmation of PMO identity and purity; analysis of resistance to enzymes. chemrxiv.orgnih.gov |

| Tandem MS (CID/ECD) | Gas-phase fragmentation of selected precursor ions. nih.govacs.org | Sequence-specific fragment ions (e.g., d and z ions). acs.orgresearchgate.net | Provides full sequence coverage and identifies exact locations of modifications or deletions. nih.govacs.org | Sequencing of 18-mer to 25-mer PMOs and identification of impurity modification sites. nih.govacs.org |

Future Directions in N Trityl Morpholino T 5 O Phosphoramidite Research

Development of Novel Morpholino Nucleoside Derivatives and Analogues

The core structure of a morpholino oligo, which features a six-membered morpholine (B109124) ring in place of the natural five-membered deoxyribose ring, provides exceptional stability in biological systems. gene-tools.com A primary avenue of future research involves the chemical modification of this core structure to create novel derivatives and analogues with enhanced properties. The development of new analogues of nucleic acids is a critical area of research for applications in molecular biology, gene diagnostics, and medicine. researchgate.net

Research is underway to synthesize modified morpholino monomers by altering the nucleobase or the morpholine ring itself. rsc.orgnih.gov One strategy involves the concise and efficient synthesis of fluorine-containing morpholino nucleosides. nih.gov The introduction of fluorine can alter the molecule's electronic properties and conformational preferences, potentially leading to improved binding affinity and metabolic stability.

Another approach focuses on developing new synthetic protocols to create diversified, optically pure morpholino monomers. A recently developed method utilizes the condensation of 6-hydroxymethyl-morpholine acetal (B89532) with various nucleobases under Lewis acid conditions. rsc.org This strategy is significant because it allows for the creation of both β-morpholino analogues (the biologically relevant form) and the previously unsynthesized α-anomers, depending on the catalyst used. rsc.org This opens the door to exploring how different stereochemistries affect hybridization and biological activity.

The development of these novel derivatives is supported by computational tools. For instance, new open-source programs can build duplexes of nucleic acid analogs with customizable chemistry, aiding in the design and prediction of the properties of new Xeno Nucleic Acid (XNA) polymers like morpholinos. oup.com

Table 1: Examples of Novel Morpholino Nucleoside Derivative Strategies

| Research Focus | Description | Potential Advantage | Reference |

|---|---|---|---|

| Fluorinated Morpholino Nucleosides | Incorporation of fluorine atoms into the morpholino nucleoside structure. | Enhanced binding affinity, improved metabolic stability. | nih.gov |

| Nucleobase-Modified Monomers | Development of synthetic protocols for attaching modified or unnatural nucleobases to the morpholine scaffold. | Altered recognition properties, expanded targeting capabilities. | rsc.org |

| Stereochemically Diverse Analogues | Synthesis of both α and β anomers of morpholino nucleosides. | Exploration of structure-activity relationships, potential for novel biological functions. | rsc.org |

Advancements in Phosphoramidite (B1245037) Reagent Design for Improved Performance

The synthesis of PMOs has traditionally been challenging, which has limited their broader accessibility and the exploration of next-generation chimeras. nih.gov Consequently, a major research focus is the improvement of phosphoramidite chemistry to make PMO synthesis more efficient, scalable, and compatible with standard automated DNA/RNA synthesizers. chemrxiv.orgnih.gov

A significant advancement is the development of a streamlined 5'→3' phosphoramidite approach. chemrxiv.orgnih.gov This is a departure from the typical 3'→5' direction of most oligonucleotide synthesis and required the design of new phosphoramidite monomers. nih.gov Researchers have successfully synthesized two new subclasses of 5'-morpholino phosphoramidites: tert-butyl protected 5'-tBu-morpholino phosphoramidites and 2-cyanoethyl protected 5'-CE-morpholino phosphoramidites. chemrxiv.orgnih.gov This new method is operationally simple, uses the same solid support (controlled pore glass) and solvent as conventional DNA/RNA synthesis, and employs standard protecting groups, making it commercially viable for scale-up. chemrxiv.org

These advancements have enabled the efficient, automated synthesis of full-length PMOs and related analogues like thiophosphoramidate morpholino oligonucleotides (TMOs) with excellent yields. nih.gov Further refinements to the synthesis cycle, including deblocking, neutralization, coupling, oxidation, and capping steps, have provided a convenient and reproducible method for generating various ASO designs. nih.gov The development of Fmoc chemistry for PMO synthesis, previously unreported, also presents a new avenue that could be suitable for scalable synthesis using peptide synthesizers. chemrxiv.org

Table 2: Innovations in Morpholino Synthesis

| Advancement | Description | Key Benefit(s) | Reference |

|---|---|---|---|

| 5'→3' Phosphoramidite Synthesis | A novel approach using 5'-tBu- and 5'-CE-morpholino phosphoramidites for automated synthesis in the 5'→3' direction. | Compatibility with standard DNA/RNA synthesizers, operational simplicity, high yields. | chemrxiv.orgnih.gov |

| Fmoc Chemistry | Use of Fmoc-protected active morpholino monomers for PMO synthesis. | Amenable to scalable synthesis on peptide synthesizers. | chemrxiv.org |

| Improved Coupling Agents | Screening and identification of more efficient coupling agents (e.g., ETT, iodine) for chlorophosphoramidate chemistry. | Increased coupling efficiency during synthesis. | chemrxiv.org |

Expanding the Scope of Sequence-Specific Nucleic Acid Mimetics through Morpholino Chemistry

The unique properties of morpholinos—their neutral backbone, high stability, and steric-blocking mechanism of action—make them an excellent foundation for creating novel, sequence-specific nucleic acid mimetics. gene-tools.comnih.govgene-tools.com A key future direction is the synthesis of chimeric oligonucleotides, which combine morpholino monomers with other nucleic acid analogues to generate molecules with tailored properties. chemrxiv.org

The new 5'→3' phosphoramidite synthesis platforms have been instrumental in this area, opening up the possibility of creating biologically relevant ASO designs that were previously inaccessible. nih.gov Researchers can now readily incorporate standard DNA nucleotides to generate PMO-DNA and PMO-psDNA (phosphorothioate DNA) chimeras using commercially available DNA phosphoramidites. nih.gov This allows for the combination of the steric-blocking properties of PMOs with the ability of DNA-like regions to, for example, recruit RNase H for target degradation. researchgate.net

Another important area of exploration is the creation of PMO-TMO chimeras. chemrxiv.org Thiophosphoramidate morpholino oligonucleotides (TMOs) are a newer class of nucleic acid analogue that can also be synthesized using solid-phase methods and have shown promise in exon skipping studies. researchgate.net The ability to create chimeras of PMOs and TMOs allows for fine-tuning the biophysical properties, serum interaction profiles, and innate immune responses of the resulting oligonucleotides. nih.gov

This expansion of morpholino chemistry allows researchers to move beyond simple antisense agents and design sophisticated nucleic acid tools. For example, morpholinos can be used to create nucleic acid switches that are activated by the oligo, allowing for the controlled production of an engineered protein. pharmasalmanac.com The ability to easily generate a wide variety of PMO chimeras will expedite their therapeutic exploration and transition to the clinic. nih.gov

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation / Type |

|---|---|

| N-Trityl-morpholino-T-5'-O-phosphoramidite | Phosphoramidite Monomer |

| Phosphorodiamidate morpholino oligonucleotide | PMO |

| Thiophosphoramidate morpholino oligonucleotide | TMO |

| tert-butyl protected 5'-tBu-morpholino phosphoramidite | Phosphoramidite Monomer |

| 2-cyanoethyl protected 5'-CE-morpholino phosphoramidite | Phosphoramidite Monomer |

| 6-hydroxymethyl-morpholine acetal | Synthetic Precursor |

| Xeno Nucleic Acid | XNA |

| N,N-diisopropyl-cyanoethylphophorochloridite | Phosphitylating Agent |

| 2'-O-Methyl RNA | 2'-OMe |

| Peptide Nucleic Acid | PNA |

| Locked Nucleic Acid | LNA |

Q & A

What is the role of N-Trityl-morpholino-T-5'-O-phosphoramidite in oligonucleotide synthesis, and how does its structure influence coupling efficiency?

This compound is a phosphoramidite monomer used in solid-phase oligonucleotide synthesis. Its trityl (Tr) group protects the 5'-hydroxyl, while the morpholino ring replaces the sugar moiety, enhancing nuclease resistance and binding affinity in synthetic oligonucleotides . Coupling efficiency depends on the activator (e.g., tetrazole) and reaction time. The bulky trityl group may sterically hinder coupling, requiring optimized concentrations (e.g., 0.1–0.2 M in acetonitrile) and extended coupling times (2–5 minutes) compared to smaller protecting groups like DMTr .

How should researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- 31P NMR : To confirm phosphoramidite identity and detect hydrolyzed byproducts (δ ~0 ppm for amidite, δ ~−2 ppm for H-phosphonate impurities) .

- Reverse-phase HPLC : Using C18 columns with acetonitrile/water gradients to assess purity (>95% typical for research-grade material) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (theoretical: ~778.88 g/mol for related morpholino-phosphoramidites) .

What experimental precautions are critical for handling and storing this compound?

- Storage : −20°C under inert gas (argon) to prevent hydrolysis of the phosphoramidite bond .

- Solubility : Use anhydrous acetonitrile or dichloromethane to dissolve; avoid protic solvents (e.g., water, alcohols) that degrade the active P(III) center.

- Deprotection : The trityl group is removed with 3% trichloroacetic acid (TCA) in dichloromethane during synthesis .

How can researchers troubleshoot low coupling yields when using this phosphoramidite?

Low yields may arise from:

- Moisture contamination : Ensure strict anhydrous conditions via molecular sieves or fresh solvent distillation.

- Suboptimal activator : Replace aged tetrazole with fresh 0.25 M solution or switch to more reactive activators (e.g., 5-ethylthio-1H-tetrazole) .

- Steric hindrance : Increase coupling time (up to 10 minutes) or use double-coupling protocols for challenging sequences .

What advanced applications leverage the morpholino backbone of this phosphoramidite?

Morpholino oligos synthesized with this monomer are used in:

- Gene silencing : Stable binding to mRNA via Watson-Crick pairing without RNase H activation, ideal for in vivo studies .

- Exon skipping : Clinical research on dystrophin restoration in Duchenne muscular dystrophy models.

- Antisense probes : Fluorescently tagged morpholinos for live-cell imaging due to their nuclease resistance .

How does the trityl protection strategy compare to DMTr in phosphoramidite chemistry?

- Stability : Trityl is more hydrolytically stable than DMTr but requires harsher deprotection (TCA vs. 2% TCA for DMTr).

- Synthesis scale : Trityl is preferred for small-scale research due to easier UV monitoring (λmax = 498 nm), while DMTr is standard in automated large-scale synthesis .

What analytical methods resolve contradictions in reported coupling efficiencies for morpholino-phosphoramidites?

Discrepancies in literature often stem from:

- Activator choice : Tetrazole vs. benzimidazolium activators (e.g., DCI) yield different reaction kinetics.

- Solid support : Controlled-pore glass vs. polystyrene resins affect steric accessibility.

- Validation : Use MALDI-TOF MS to confirm oligo length and quantify truncation products .

How can researchers mitigate depurination or backbone cleavage during synthesis?

- Acid exposure : Minimize TCA deprotection time (<60 sec) to reduce depurination of adenine/guanine bases.

- Oxidation : Use 0.02 M iodine in THF/water/pyridine for rapid and complete P(III)→P(V) conversion, preventing backbone degradation .

What are the challenges in scaling up morpholino oligonucleotide synthesis with this monomer?

- Cost : High reagent expense due to low coupling efficiencies (~98% per step vs. ~99.5% for DNA phosphoramidites).

- Purification : HPLC purification is mandatory for >20-mer morpholinos due to cumulative truncation errors.

- Automation : Requires synthesizers compatible with trityl monitoring and extended coupling cycles .

How does this compound compare to carbamate-linked morpholino monomers?

- Stability : Phosphoramidite linkages are more stable under acidic conditions than carbamates.

- Synthetic flexibility : Enables incorporation of modified bases (e.g., 5-methylcytosine) during chain elongation .

- Cost : Carbamate monomers are less common and more expensive due to complex synthesis routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。